Cas no 1806795-66-3 (5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine)
5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine
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- Inchi: 1S/C7H6ClF3N2/c8-2-5-3(6(9)10)1-4(12)7(11)13-5/h1,6H,2,12H2
- InChI Key: DMRCPBVOJNJKBT-UHFFFAOYSA-N
- SMILES: ClCC1C(C(F)F)=CC(=C(N=1)F)N
Computed Properties
- Exact Mass: 210.0171604 g/mol
- Monoisotopic Mass: 210.0171604 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38.9
- Molecular Weight: 210.58
5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029067728-1g |
5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine |
1806795-66-3 | 97% | 1g |
$1,564.50 | 2022-03-31 |
5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine
5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine: A Comprehensive Overview
5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine (CAS No. 1806795-66-3) is a multifunctional compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine.
Chemical Structure and Properties
5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine is a pyridine derivative with a complex molecular structure. The presence of an amino group, a chloromethyl substituent, and multiple fluorine atoms imparts unique chemical and physical properties to this compound. The amino group provides nucleophilic reactivity, while the chloromethyl substituent offers electrophilic reactivity. The difluoromethyl and fluorine substituents contribute to the compound's lipophilicity and metabolic stability.
The molecular formula of 5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine is C9H8ClF3N2, with a molecular weight of approximately 240.61 g/mol. The compound is typically obtained as a white crystalline solid and exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Synthesis Methods
The synthesis of 5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine involves several steps, each carefully optimized to ensure high yield and purity. One common synthetic route starts with the preparation of 2-chloro-3-difluoromethyl-6-fluoropyridine, which can be achieved through the reaction of 2-chloro-3,6-difluoropyridine with difluoroacetic acid or its derivatives. The subsequent introduction of the amino group can be accomplished via amination reactions using ammonia or primary amines under appropriate conditions.
An alternative approach involves the use of transition-metal-catalyzed cross-coupling reactions to introduce the chloromethyl substituent. For instance, palladium-catalyzed reactions have been successfully employed to couple 5-amino-3-difluoromethyl-6-fluoropyridine with chloroalkyl halides, yielding the desired product with high efficiency.
Biological Activity and Applications
5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine has been investigated for its potential biological activities, particularly in the context of drug discovery and development. Recent studies have highlighted its antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens. The compound's ability to disrupt bacterial cell walls and inhibit essential enzymes makes it a promising candidate for the development of novel antibiotics.
In addition to its antimicrobial activity, 5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine has shown potential as an anticancer agent. Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival. Specifically, it has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including those derived from breast, lung, and colon cancers.
Clinical Trials and Future Prospects
The promising preclinical results of 5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine have paved the way for further clinical evaluation. Several Phase I clinical trials are currently underway to assess the safety and pharmacokinetic profile of this compound in human subjects. Preliminary data suggest that it is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties.
If these trials yield positive outcomes, subsequent Phase II and III trials will be conducted to evaluate the efficacy of 5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine in treating specific diseases. The ultimate goal is to bring this compound to market as a safe and effective therapeutic agent for various medical conditions.
Safety Considerations and Handling
In handling 5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine, it is essential to follow standard laboratory safety protocols to minimize exposure risks. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE), such as gloves, goggles, and lab coats, should be worn during handling to prevent skin contact and inhalation.
In case of accidental exposure, immediate first aid measures should be taken, followed by medical attention if necessary. Proper disposal methods should also be followed to ensure environmental safety.
Conclusion
5-Amino-2-(chloromethyl)-3-(difluoromethyl)-6-fluoropyridine (CAS No. 1806795-66-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with diverse biological activities, making it an attractive candidate for the development of novel therapeutic agents. Ongoing research efforts aim to further elucidate its mechanisms of action and optimize its properties for clinical applications.
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